2-Decyltetradecyl-D-xylopyranoside
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Overview
Description
2-Decyltetradecyl-D-xylopyranoside is a nonionic detergent primarily utilized in the fields of biochemistry and molecular biology . It plays a crucial role in the solubilization and stabilization of membrane proteins . Apart from this, lipid nanoparticles for drug delivery and nanostructures for gene delivery have also been fabricated using this versatile compound, thereby enhancing its importance in advanced drug delivery systems .
Molecular Structure Analysis
The molecular formula of this compound is C29H58O5 . Its IUPAC name is (3R,4S,5R)-2-(2-decyltetradecoxy)oxane-3,4,5-triol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 486.77 . It appears as a colourless waxy solid . It is soluble in DCM, DMF, DMSO, EtOAc, and MeOH .
Scientific Research Applications
Synthesis and Chemical Properties
β-Xylopyranosides, including 2-Decyltetradecyl-D-xylopyranoside derivatives, have been extensively studied for their synthesis methods and chemical properties. The β-xylopyranose motif, a fundamental constituent of hemicelluloses, has seen renewed interest for its applications in biomass-derived molecules. Notably, chemical and enzymatic pathways have been developed for the preparation of β-xylopyranosides, considering the nature of the glycosidic linkage and the aglycone moiety. These compounds serve as activators in the biosynthesis of glycosaminoglycans, enzyme inhibitors, and surfactants due to their unique structural properties (Brusa et al., 2015).
Industrial Applications
Xylanases from fungi, which act on xylan, a polymer of β-D-xylopyranosyl units, have significant industrial applications. These enzymes have been employed in various sectors such as animal feed supplementation, food and beverage production, textile manufacturing, cellulose pulp bleaching, and biofuel production. The industrial interest in xylan and its enzymatic breakdown underscores the potential of xylopyranosides in biotechnological advancements (Polizeli et al., 2005).
Surface Activity and Potential Applications
The synthesis and analysis of alkyl β-D-xylopyranoside surfactants, which are derived from d-xylose, indicate their potential for use in pharmaceuticals, detergents, agrochemicals, and personal care products. These compounds exhibit high surface activity and biodegradability, making them attractive for various applications. The study on hydrocarbon and fluorocarbon alkyl β-d-xylopyranosides, in particular, provides insights into their thermal properties, cytotoxicity evaluation, and implications for high-performance applications (Xu et al., 2012).
Novel Compounds and Antioxidant Activity
Research into the structural characterization and antioxidant activity of novel compounds, such as heteropolysaccharides from Ganoderma capense, has revealed promising antioxidant properties. These studies suggest the broader applicability of xylopyranoside derivatives in functional foods and highlight the ongoing exploration of their beneficial properties (Huang et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3R,4S,5R)-2-(2-decyltetradecoxy)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O5/c1-3-5-7-9-11-13-14-16-18-20-22-25(21-19-17-15-12-10-8-6-4-2)23-33-29-28(32)27(31)26(30)24-34-29/h25-32H,3-24H2,1-2H3/t25?,26-,27+,28-,29?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQWIPYOLDJKPK-UGCDLRGISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)COC1C(C(C(CO1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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